molecular formula C42H56N4O4 B1212344 Tetrahydrosecamine CAS No. 33633-19-1

Tetrahydrosecamine

Cat. No.: B1212344
CAS No.: 33633-19-1
M. Wt: 680.9 g/mol
InChI Key: HWBGBIQGALATDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrosecamine is a naturally occurring alkaloid compound sourced from medicinal plants, most notably identified in Rhazya stricta , a species of the Apocynaceae family with a history of use in traditional medicine . This compound is of significant interest in pharmacological research due to its demonstrated broad-spectrum antimicrobial activity . Researchers are actively exploring its potential as a lead compound in the development of new therapeutic agents, particularly in the urgent global effort to combat antimicrobial resistance (AMR) . Preliminary investigations also suggest this compound may possess neurological activity. A separate line of research has indicated that acute administration of a lyophilized extract of Rhazya stricta , which contains this compound, resulted in a significant antidepressant-like effect in animal models . The precise mechanism of action for its biological effects is an area of ongoing study, though its presence in plants known for a diverse array of bioactive compounds underscores its research value . This product is presented as a high-purity chemical reagent to support these and other innovative scientific inquiries. This compound is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33633-19-1

Molecular Formula

C42H56N4O4

Molecular Weight

680.9 g/mol

IUPAC Name

dimethyl 10-[2-(3-ethylpiperidin-1-yl)ethyl]-6-[3-[2-(3-ethylpiperidin-1-yl)ethyl]-1H-indol-2-yl]-8,9-dihydro-7H-pyrido[1,2-a]indole-6,9-dicarboxylate

InChI

InChI=1S/C42H56N4O4/c1-5-29-13-11-23-44(27-29)25-20-33-32-16-8-10-18-37(32)46-38(33)35(40(47)49-3)19-22-42(46,41(48)50-4)39-34(31-15-7-9-17-36(31)43-39)21-26-45-24-12-14-30(6-2)28-45/h7-10,15-18,29-30,35,43H,5-6,11-14,19-28H2,1-4H3

InChI Key

HWBGBIQGALATDY-UHFFFAOYSA-N

SMILES

CCC1CCCN(C1)CCC2=C(NC3=CC=CC=C32)C4(CCC(C5=C(C6=CC=CC=C6N54)CCN7CCCC(C7)CC)C(=O)OC)C(=O)OC

Canonical SMILES

CCC1CCCN(C1)CCC2=C(NC3=CC=CC=C32)C4(CCC(C5=C(C6=CC=CC=C6N54)CCN7CCCC(C7)CC)C(=O)OC)C(=O)OC

Synonyms

tetrahydrosecamine

Origin of Product

United States

Occurrence, Isolation, and Biosynthetic Pathways of Tetrahydrosecamine

Natural Sources of Tetrahydrosecamine

This compound has been isolated from several plant species, where it often co-occurs with other structurally related indole (B1671886) alkaloids. The primary plant sources identified are members of the genera Rhazya, Aspidosperma, and Amsonia.

Rhazya stricta, an evergreen shrub native to South Asia and the Middle East, is a well-documented source of a diverse array of over 100 terpenoid indole alkaloids (TIAs). mdpi.comscispace.com this compound is among the numerous alkaloids isolated from the leaves of this plant. scispace.comresearchgate.netnih.gov The isolation process typically involves the extraction of dried and powdered leaves with a solvent such as methanol. nih.gov This is followed by an acid-base extraction procedure to separate the alkaloidal fraction from neutral and weakly basic compounds. nih.gov

Further purification of the crude alkaloid mixture is often achieved through chromatographic techniques. Countercurrent distribution and reverse-phase buffer partition chromatography have been effectively used to separate the complex mixture of alkaloids present in R. stricta extracts. rsc.org These methods have successfully yielded this compound, along with its related dimeric alkaloids, dihydrosecamine and secamine. rsc.org In some studies, the chloroform (B151607) extract of the acidified aqueous solution, containing weakly basic alkaloids, is further purified to yield this compound. nih.gov The presence of this compound in R. stricta has been confirmed through various analytical methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. scispace.comrsc.org

It is worth noting that transformed hairy root cultures of R. stricta have also been shown to produce a variety of TIAs, including secodine-type alkaloids which are biogenetic precursors to the dimeric secamines. mdpi.com

**Table 1: Alkaloids Isolated from *Rhazya stricta***

Alkaloid Alkaloid Class Reference
This compound Bisindole Alkaloid scispace.comresearchgate.netnih.gov
Dihydrosecamine Bisindole Alkaloid rsc.org
Secamine Bisindole Alkaloid rsc.org
Vallesiachotamine Monoterpene Indole Alkaloid nih.gov
Sewarine Monoterpene Indole Alkaloid nih.gov
Polyneuridine Monoterpene Indole Alkaloid nih.gov
Strictanol Monoterpene Indole Alkaloid iomcworld.comtandfonline.commdpi.com
Eburenine Monoterpene Indole Alkaloid mdpi.comnih.gov
Vincanine Monoterpene Indole Alkaloid mdpi.com
Strictosidine (B192452) Monoterpene Indole Alkaloid mdpi.com

This compound has also been isolated from the stem bark of Aspidosperma marcgravianum, a plant species found in Surinam. cabidigitallibrary.orgthieme-connect.com In a study investigating the antimicrobial properties of this plant, this compound was one of four secamine-type alkaloids identified. cabidigitallibrary.orgthieme-connect.com The other related alkaloid isolated was decarbomethoxythis compound. cabidigitallibrary.orgthieme-connect.com

The isolation procedure involved the extraction of the stem bark, followed by separation techniques to isolate the individual alkaloidal components. thieme-connect.com The identification of this compound and other alkaloids was crucial in attributing the observed antimicrobial activity of the plant extract to the secamine-type alkaloids. cabidigitallibrary.orgthieme-connect.com

Amsonia elliptica, commonly known as Japanese Bluestar, is another member of the Apocynaceae family from which this compound has been isolated. researchgate.netresearchgate.netjst.go.jp This perennial herb, native to Japan and East Asia, contains a variety of indole alkaloids in its roots. researchgate.netflower-db.com

Research on the alkaloidal constituents of Amsonia elliptica roots has led to the isolation of this compound alongside several other monomeric indole alkaloids. researchgate.netresearchgate.net The isolation from this plant further underscores the distribution of secamine-type alkaloids within the Apocynaceae family. jst.go.jp

**Table 2: Alkaloids Isolated from *Amsonia elliptica***

Alkaloid Alkaloid Class Reference
This compound Bisindole Alkaloid researchgate.netresearchgate.netjst.go.jp
Pleiocarpamine Monoterpene Indole Alkaloid researchgate.netresearchgate.net
Yohimbine (B192690) Monoterpene Indole Alkaloid researchgate.netresearchgate.net
β-Yohimbine Monoterpene Indole Alkaloid researchgate.netmedkoo.comresearchgate.net
Antirhine Monoterpene Indole Alkaloid researchgate.netresearchgate.net

Biosynthesis of this compound and Related Indole Alkaloids

The biosynthesis of this compound is a complex process that is part of the larger network of monoterpene indole alkaloid (MIA) biosynthesis. These pathways are characterized by a series of enzymatic reactions that build complex molecular architectures from simple precursors.

All monoterpene indole alkaloids, a class containing over 2000 compounds, are derived from the amino acid tryptophan and the monoterpenoid secologanin (B1681713). researchgate.netwikipedia.orgmdpi.com Tryptophan provides the indole moiety, while secologanin, which is synthesized from geranyl diphosphate (B83284) (GPP), provides the C9 or C10 terpenoid unit. wikipedia.orguniversiteitleiden.nl

The crucial first step in MIA biosynthesis is the condensation of tryptamine (B22526) (derived from tryptophan via decarboxylation) and secologanin. researchgate.netmdpi.com This reaction is catalyzed by the enzyme strictosidine synthase (STR), leading to the formation of strictosidine. researchgate.netresearchgate.netmdpi.com Strictosidine is the universal precursor for all MIAs. researchgate.netresearchgate.net

Following its synthesis, strictosidine is deglycosylated by strictosidine glucosidase (SGD) to form a highly reactive aglycone. researchgate.netmdpi.com This intermediate can then undergo a series of rearrangements and enzymatic transformations to generate the vast diversity of MIA skeletons, including the Corynanthe, Iboga, and Aspidosperma types. researchgate.netmdpi.com Key intermediates that arise from the strictosidine aglycone include geissoschizine and preakuammicine, the latter being a precursor to the Aspidosperma and Iboga type alkaloids. researchgate.net

The formation of dimeric alkaloids like this compound is a later-stage event in the biosynthetic pathway. The biosynthesis of the secamine family of alkaloids is believed to proceed through the dimerization of monomeric precursors. It has been proposed that secodine, a monomeric indole alkaloid, is a key intermediate in this process. ubc.ca

Feeding experiments with labeled secodine in Vinca (B1221190) minor have shown its conversion into dimeric alkaloids such as presecamine and secamine, which are structurally related to this compound. ubc.ca This suggests that an enzymatic process, likely involving peroxidase enzymes, facilitates the dimerization of secodine-type monomers. universiteitleiden.nl The formation of this compound would then involve the subsequent reduction of the secamine or presecamine skeleton.

The proposed pathway involves the coupling of two molecules of a secodine-type precursor through a Diels-Alder or related cycloaddition reaction, followed by further transformations to yield the stable dimeric structures of the secamine family. While the precise enzymatic machinery responsible for the dimerization and subsequent reduction to form this compound is not fully elucidated, the general pathway from primary precursors to monomeric intermediates and their subsequent coupling is a well-accepted model for the biosynthesis of these complex bisindole alkaloids.

Genetic and Molecular Aspects of Alkaloid Production in Producing Organisms

The biosynthesis of this compound and other monoterpenoid indole alkaloids (MIAs) in plants like Rhazya stricta is a complex, highly regulated process involving a multitude of genes and enzymes. Advances in genomics and transcriptomics have begun to unravel the intricate molecular machinery responsible for the production of these valuable compounds.

Genomic Insights and Gene Clustering

The sequencing of the Rhazya stricta nuclear genome has been a significant milestone, providing a foundational resource for understanding the evolution and diversity of MIA pathways. researchgate.net Comparative genomics, particularly with other species in the Gentianales order like Catharanthus roseus and Coffea canephora, has revealed both conserved and lineage-specific features of alkaloid biosynthesis. researchgate.net

A key finding is the existence of gene clusters for MIA biosynthesis. biorxiv.orgbiorxiv.org For instance, genes encoding enzymes for the early steps of the pathway, such as strictosidine synthase (STR), are often found in physical proximity on the chromosome. biorxiv.orgbiorxiv.org This clustering is not merely a physical arrangement but also facilitates the co-regulation of these genes. In C. roseus, it has been shown that genes within these clusters can interact in three-dimensional space through chromosome looping, potentially enhancing the efficiency of the biosynthetic pathway. biorxiv.org The strictosidine biosynthetic gene cluster is conserved in MIA-producing species within the Gentianales order, including R. stricta. biorxiv.org

Key Enzymes and Their Genes

The biosynthesis of all MIAs, including this compound, begins with the condensation of tryptamine and secologanin to form strictosidine, a reaction catalyzed by the enzyme strictosidine synthase (STR) . cjnmcpu.com This enzyme is considered indispensable for the biosynthesis of over 3,000 MIAs. biorxiv.org The gene encoding STR has been isolated and characterized from several MIA-producing plants. cjnmcpu.com

Following the formation of strictosidine, a series of enzymatic reactions, including those catalyzed by glucosidases, oxidoreductases, and cytochrome P450 monooxygenases, lead to the vast diversity of MIA structures. biorxiv.orgcore.ac.uk While the complete enzymatic pathway to this compound is not fully elucidated, research has identified several key enzyme families and their corresponding genes that are crucial for MIA production.

Strictosidine β-glucosidase (SGD) : This enzyme is responsible for the deglycosylation of strictosidine, a critical step that initiates the downstream diversification of the alkaloid backbone. biorxiv.org

Cytochrome P450 Monooxygenases (CYPs) : This large family of enzymes is heavily involved in the oxidation and rearrangement reactions that create the structural diversity of MIAs. biorxiv.orgvdoc.pub For example, a novel P450-dependent monooxygenase (CYP76B6) is involved in the hydroxylation of geraniol (B1671447), an early step in secologanin biosynthesis. vdoc.pub

Reductases : Enzymes such as cinnamyl alcohol dehydrogenase (CAD)-like reductases play significant roles in the later stages of MIA biosynthesis. biorxiv.org

Transcriptional Regulation and Elicitation

The production of alkaloids is tightly regulated at the transcriptional level and is often induced in response to various internal and external stimuli, including developmental stage, light, and stress. researchgate.netacademie-sciences.frnih.gov

Light Regulation: Studies have shown that light can influence alkaloid content in members of the Apocynaceae family. academie-sciences.fr Phytochromes, which are photoreceptors that sense red and far-red light, are implicated in the light-regulated biosynthesis of some dimeric indole alkaloids. academie-sciences.fr In R. stricta, three phytochrome-like genes (RsphyA, RsphyC, and RsphyE) have been identified, suggesting a molecular basis for light-mediated regulation of alkaloid production. academie-sciences.fr

Hormonal and Stress-Induced Regulation: The plant hormone methyl jasmonate (MeJA) is a well-known elicitor of secondary metabolite production, including TIAs. nih.gov Treatment of R. stricta hairy root cultures with MeJA has been shown to significantly increase the accumulation of several alkaloids. nih.govresearchgate.net This induction is associated with the upregulation of genes encoding key biosynthetic enzymes. Transcriptomic analysis of R. stricta under salt stress has also revealed the regulation of a large number of genes, including those involved in secondary metabolism, highlighting the plant's adaptive response to environmental challenges. plos.org

Transcription Factors: The expression of MIA biosynthetic genes is controlled by a network of transcription factors. In C. roseus, basic helix-loop-helix (bHLH) transcription factors like CrMYC2 and BIS2 are known to regulate the expression of other regulatory genes (e.g., ORCA genes) and biosynthetic genes in a jasmonate-responsive manner. biorxiv.org While the specific transcription factors controlling this compound biosynthesis in R. stricta are still under investigation, the conservation of biosynthetic pathways suggests that similar regulatory networks are likely at play.

Research Findings from Transcriptomic Analyses

Transcriptome analysis, which involves sequencing all RNA transcripts in a cell or tissue, has become a powerful tool for discovering genes and pathways involved in alkaloid biosynthesis. nih.govnih.govfrontiersin.orgwikipedia.orgplos.org By comparing the transcriptomes of different tissues, developmental stages, or plants grown under different conditions, researchers can identify genes whose expression patterns correlate with alkaloid accumulation.

For example, transcriptomic analysis of R. stricta hairy roots has provided insights into the expression of genes involved in TIA biosynthesis. mdpi.com Furthermore, single-cell transcriptomics in C. roseus has revealed that different steps of the MIA biosynthetic pathway are localized to distinct cell types within the leaf, suggesting a complex system of intercellular transport of pathway intermediates. biorxiv.org This spatial separation of biosynthetic steps underscores the intricate organization of alkaloid production in plants.

Data Tables

Table 1: Key Genes and Enzymes in Monoterpenoid Indole Alkaloid (MIA) Biosynthesis

Gene/EnzymeAbbreviationFunctionOrganism(s) Studied
Strictosidine SynthaseSTRCatalyzes the condensation of tryptamine and secologanin to form strictosidine.Rhazya stricta, Catharanthus roseus, Rauvolfia serpentina
Strictosidine β-GlucosidaseSGDDeglycosylates strictosidine, initiating downstream pathway diversification.Catharanthus roseus
Geraniol 10-hydroxylaseG10H (CYP76B6)A cytochrome P450 enzyme that hydroxylates geraniol in the secologanin pathway.Catharanthus roseus
Tryptophan DecarboxylaseTDCConverts tryptophan to tryptamine, a precursor for the indole moiety.Catharanthus roseus
Cinnamyl Alcohol Dehydrogenase-like reductasesCAD-likeInvolved in various reduction steps in the later stages of MIA biosynthesis.Rauvolfia tetraphylla

Chemical Synthesis and Derivatization Strategies for Tetrahydrosecamine and Analogs

Total Synthesis Approaches to the Tetrahydrosecamine Skeleton

The construction of the this compound framework from simple starting materials is a significant undertaking that has been approached through various synthetic routes. These strategies often involve the careful orchestration of multiple reactions to assemble the two indole (B1671886) moieties and the intervening carbon skeleton with the correct connectivity and stereochemistry.

Stereoselective Syntheses of this compound Racemates

A key challenge in the synthesis of this compound is the control of stereochemistry. Early approaches in this area focused on the preparation of racemic mixtures, where both enantiomers of the molecule are produced in equal amounts. A notable contribution in this field was the work of Kuehne and coworkers, who developed a total synthesis of racemic secamine, a closely related precursor to this compound. Their strategy hinged on a key fragmentation of a tetracyclic intermediate, which ultimately led to the formation of the characteristic bisindole structure. While not directly yielding this compound, this seminal work laid the foundation for future synthetic endeavors toward this class of alkaloids. The complexity of these syntheses often involves numerous steps and the use of sophisticated reagents to achieve the desired transformations.

Development of Synthetic Methodologies for Bisindole Alkaloids

The synthesis of this compound is intrinsically linked to the broader field of bisindole alkaloid synthesis. These natural products, characterized by the presence of two indole units, are often found in plants of the Apocynaceae family. The development of general methodologies for the construction of bisindole skeletons has been a major focus of research. These methods often rely on coupling reactions that unite two pre-functionalized indole monomers or on biomimetic approaches that mimic the proposed biosynthetic pathways. Strategies such as electrophilic substitution on the indole nucleus, transition metal-catalyzed cross-coupling reactions, and multicomponent reactions have all been employed to forge the critical bond connecting the two indole moieties. These advancements in synthetic methodology provide a powerful toolbox for chemists tackling the synthesis of complex targets like this compound.

Semisynthetic Transformations from Natural Precursors

An alternative to the lengthy process of total synthesis is the semisynthesis of this compound from readily available natural precursors. This approach leverages the complex structures already assembled by nature and modifies them to arrive at the desired target. A plausible biosynthetic precursor to many terpenoid indole alkaloids is strictosidine (B192452), which is formed from the condensation of tryptamine (B22526) and secologanin (B1681713). While direct semisynthesis of this compound from a closely related natural product has not been extensively reported, the principle of utilizing advanced intermediates from natural sources remains a viable and attractive strategy. This approach can significantly shorten synthetic sequences and provide access to complex molecules that would be difficult to prepare through total synthesis alone.

Advanced Structural Elucidation and Conformational Analysis of Tetrahydrosecamine

High-Resolution Spectroscopic Methodologies for Structural Assignment

The definitive structural assignment of tetrahydrosecamine relies on the synergistic application of various advanced spectroscopic techniques. These methods provide detailed insights into the molecule's framework, from the fundamental bonding network to its subtle stereochemical nuances.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound, offering unparalleled detail about the connectivity and spatial relationships of atoms within the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous assignment of its complex structure.

1D NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum of this compound provides initial information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (neighboring protons). The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms and their chemical environments, distinguishing between sp³, sp², and carbonyl carbons.

2D NMR Spectroscopy: To overcome the signal overlap and complexity inherent in the 1D spectra of a molecule like this compound, a variety of 2D NMR experiments are utilized.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum establish proton-proton connectivity, allowing for the tracing of spin systems within the molecule's framework, such as the ethyl side chains and the protons within the piperidine (B6355638) and indole (B1671886) ring systems.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with their directly attached carbon atoms. Each cross-peak in an HSQC or HMQC spectrum links a specific proton to its corresponding carbon, providing a direct map of C-H single bonds. This is crucial for assigning the carbon signals based on the more readily assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the entire molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). These long-range correlations are instrumental in connecting the various spin systems identified by COSY and establishing the connectivity across quaternary carbons and heteroatoms.

Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): These experiments are key for determining the relative stereochemistry of the molecule. They detect protons that are close to each other in space, irrespective of their through-bond connectivity. The intensity of the cross-peaks in a ROESY or NOESY spectrum is inversely proportional to the distance between the protons, providing critical information about the spatial arrangement of substituents and the conformation of the rings, which is essential for differentiating between possible diastereomers of this compound.

NMR TechniqueInformation ProvidedApplication to this compound
¹H NMRProton chemical shifts, integration, and coupling constants.Identifies distinct proton environments and their multiplicities.
¹³C NMRCarbon chemical shifts.Determines the number of unique carbon atoms and their types (CH₃, CH₂, CH, C).
¹H-¹H COSYCorrelates J-coupled protons.Establishes proton-proton connectivity within spin systems.
HSQC/HMQCCorrelates protons to directly attached carbons.Assigns carbon signals based on proton assignments.
HMBCCorrelates protons to carbons over 2-3 bonds.Connects different spin systems and confirms the overall carbon skeleton.
ROESY/NOESYCorrelates protons that are close in space.Determines relative stereochemistry and conformational preferences.

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass.

Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS): DART-HRMS is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. This method can be used for the fast screening of plant extracts or synthetic reaction mixtures for the presence of this compound and related alkaloids, providing rapid confirmation of its molecular formula.

Secodine-type alkaloids, including this compound, often exhibit a characteristic fragmentation pattern in mass spectrometry, with a prominent base peak fragment at m/z 126. This fragment corresponds to the saturated piperidine ring portion of the secodine skeleton and serves as a diagnostic marker for this class of compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD) for Electronic and Stereochemical Analysis

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a crucial technique for analyzing the stereochemistry of chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores and their surrounding stereocenters. By comparing the experimental CD spectrum with that of related compounds of known absolute configuration or with theoretically calculated spectra, the absolute configuration of this compound's multiple stereocenters can be determined.

Theoretical and Computational Approaches to this compound Structure

In conjunction with experimental data, theoretical and computational methods provide deeper insights into the three-dimensional structure, stability, and electronic properties of this compound.

Computational Conformational Analysis and Molecular Dynamics Simulations

Due to the inherent flexibility of its structure, particularly around the single bonds connecting the two monomeric units, this compound can exist in multiple low-energy conformations.

Computational Conformational Analysis: This involves systematically exploring the potential energy surface of the molecule to identify stable conformers. Methods such as molecular mechanics force fields are used to calculate the energies of thousands of possible conformations, leading to the identification of the most energetically favorable shapes the molecule can adopt.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms in a virtual environment, MD can explore the conformational landscape and identify the preferred conformations and the transitions between them. For complex indole alkaloids, MD simulations can reveal how different parts of the molecule interact and move relative to each other, providing a more realistic understanding of its structure in solution.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a high level of theoretical accuracy for predicting various molecular properties.

Electronic Properties: DFT calculations can be used to model the electronic structure of this compound, including the distribution of electron density and the energies of the molecular orbitals (e.g., HOMO and LUMO). These calculations help in understanding the molecule's reactivity and interpreting its spectroscopic properties, such as the UV-Vis spectrum.

Reactivity Prediction: The calculated electronic properties can be used to predict the most likely sites for electrophilic or nucleophilic attack, providing insights into the chemical reactivity of this compound.

Spectroscopic Prediction: Quantum chemical methods can also be employed to calculate theoretical NMR chemical shifts and CD spectra. Comparing these calculated spectra with the experimental data can provide strong support for the proposed structure and stereochemistry.

Computational MethodInformation ProvidedApplication to this compound
Conformational AnalysisIdentifies low-energy conformers.Predicts the most stable 3D shapes of the molecule.
Molecular Dynamics (MD)Simulates the dynamic motion of the molecule.Explores conformational flexibility and intermolecular interactions.
Quantum Chemical Calculations (DFT)Predicts electronic structure, reactivity, and spectroscopic properties.Corroborates experimental data and provides insights into chemical behavior.

Mechanistic Studies of Tetrahydrosecamine S Biological Activities in Pre Clinical Research Models

Investigations into Antimicrobial Mechanisms

Tetrahydrosecamine, an indole (B1671886) alkaloid, has been the subject of various pre-clinical studies to determine its potential as an antimicrobial agent. Research has primarily focused on its effects on bacterial integrity and its efficacy against resilient pathogens.

A primary mechanism of this compound's antibacterial action is the disruption of the bacterial cell membrane. Studies on alkaloids isolated from the plant Rhazya stricta, including this compound, have demonstrated notable antibacterial effects against several human pathogens by causing rupture of the cell membrane. This disruption leads to a loss of cellular integrity, which is a critical factor in bacterial cell death.

The interaction of cationic molecules with the negatively charged bacterial membrane can lead to depolarization, permeabilization, and the formation of pores, ultimately causing the leakage of internal cellular contents and cell death. biorxiv.org The process often involves the dissipation of the membrane's electrochemical potential gradient. nih.gov Assays using voltage-sensitive dyes can detect this membrane depolarization, which is a key indicator of membrane-targeting antimicrobial activity. researchgate.netmdpi.comfrontiersin.org In studies involving extracts containing this compound, transmission electron microscopy has visualized this membrane disruption, showing effects such as shrunken cytoplasm and burst cells in bacteria like methicillin-resistant Staphylococcus aureus (MRSA). lupinepublishers.com

The bacterial cell wall, composed mainly of peptidoglycan, is a crucial structure for maintaining cell shape and preventing osmotic lysis. libretexts.orgmicrobenotes.com Many established antibiotics function by inhibiting the various stages of peptidoglycan synthesis, which ultimately weakens the cell wall and leads to bacterial death. microbenotes.comnih.govorthobullets.comfrontiersin.org However, based on available pre-clinical research, the inhibition of bacterial cell wall synthesis has not been identified or proposed as a mechanism of action for this compound. The existing literature primarily points towards cell membrane disruption as its mode of antimicrobial activity.

This compound has shown a broad spectrum of antimicrobial activity against several multi-drug resistant (MDR) bacterial strains, which pose a significant challenge to public health. mdpi.com Research has confirmed its activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), and Pseudomonas aeruginosa.

One study reported that this compound, isolated from Rhazya stricta, exhibited broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.1 to 5.0 mg/mL against a panel of pathogens. However, the same study noted it was inactive against Escherichia coli. In contrast, other research has indicated that alkaloid extracts containing this compound are effective against E. coli and MRSA, causing cell membrane disruption. lupinepublishers.com Further studies have also reported the isolation of this compound from Aspidosperma excelsum and the determination of its MIC against Bacillus subtilis. capes.gov.br The variability in findings, particularly concerning E. coli, highlights the need for further standardized testing to fully characterize its spectrum of activity.

CompoundOrganismReported ActivitySource
This compoundBroad Spectrum (general)Active, MIC: 0.1-5.0 mg/mL
This compoundBacillus subtilisActive, MIC determined capes.gov.br
This compoundEscherichia coli (MDR)Reported as inactive in one study
This compound (in extract)Escherichia coli (MDR)Reported as active in another study lupinepublishers.com
This compoundPseudomonas aeruginosa (MDR)Active
This compound (in extract)Staphylococcus aureus (MRSA)Active, causes cell membrane disruption lupinepublishers.com

Pre-clinical Anticancer and Cytotoxic Mechanisms

In addition to its antimicrobial properties, this compound has been investigated for its potential in cancer therapy. Pre-clinical studies have focused on its ability to induce cell death in various cancer cell lines.

This compound has demonstrated cytotoxic activity in pre-clinical evaluations. nih.govmdpi.com It is one of several indole alkaloids from Rhazya stricta that has shown potential as an anti-cancer agent. lupinepublishers.com Laboratory studies using in vitro models have shown that extracts containing these alkaloids can inhibit the growth of human cancer cells.

Specifically, ethanolic extracts of Rhazya stricta, which contains this compound, were found to inhibit the proliferation of the human breast cancer cell lines MCF-7 and MDA-MB-231. lupinepublishers.com The cytotoxic effect is associated with the induction of apoptosis, or programmed cell death. lupinepublishers.com While these findings are promising, specific data detailing the 50% inhibitory concentration (IC50) for the purified this compound compound against a wide range of cancer cell lines are not extensively detailed in the currently available literature. The IC50 value is a standard measure of a compound's potency in inhibiting biological processes, such as cell growth. nih.gov

Compound/ExtractCancer Cell LineReported ActivitySource
This compoundGeneralDisplayed cytotoxic activity nih.gov
This compound (as an Indole Alkaloid)GeneralReported to have anti-cancer potential lupinepublishers.com
Rhazya stricta Ethanolic Extract (contains this compound)MCF-7 (Human Breast Cancer)Inhibitory activity lupinepublishers.comculturecollections.org.uk
Rhazya stricta Ethanolic Extract (contains this compound)MDA-MB-231 (Human Breast Cancer)Inhibitory activity lupinepublishers.com

The P-388 murine lymphocytic leukemia cell line is a widely utilized model in cancer research for the screening of potential anti-cancer compounds, both in vitro and in in vivo animal studies. cytion.com While various natural products and other alkaloids have been evaluated against the P-388 model, there is a lack of specific published research detailing the antineoplastic activity of this compound in this particular test system. psu.eduresearchgate.net Therefore, its efficacy against P-388 lymphocytic leukemia remains to be characterized.

Mechanistic Insights into Cellular Pathway Modulation (e.g., microtubule assembly inhibition by related compounds)

Mechanistic studies suggest that the biological activities of certain indole alkaloids are linked to their ability to modulate critical cellular pathways. While direct studies on this compound's effect on microtubule assembly are limited, research on related compounds from the same source, Rhazya stricta, provides significant insights. A notable example is the alkaloid rhazinilam, which has been shown to inhibit microtubule assembly in vitro. This action is similar to that of established microtubule-targeting agents like taxol, which interfere with the normal function of the microtubule cytoskeleton.

Microtubules are dynamic polymers essential for cell division, structure, and intracellular transport. mdpi.comdovepress.com Their assembly and disassembly are tightly regulated processes. Compounds that disrupt these dynamics are known as microtubule-targeting agents and are broadly classified into stabilizers and destabilizers. dovepress.com Inhibitors of microtubule assembly, like vinca (B1221190) alkaloids and colchicine, prevent the polymerization of tubulin dimers, leading to a G2/M phase cell cycle arrest and subsequent apoptosis. mdpi.commdpi.com The activity of rhazinilam, which inhibits microtubule assembly, suggests that other alkaloids from Rhazya stricta, a plant known to be a rich source of compounds with cytotoxic activities like this compound, may share similar mechanisms of interfering with cytoskeletal proteins. mdpi.com This interference with fundamental cellular machinery represents a key area of investigation for understanding their pharmacological effects. mdpi.com

Neuropharmacological Research and Antidepressant-like Effects

Pre-clinical research using animal models has pointed towards the potential antidepressant-like effects of this compound. Extracts from Rhazya stricta, which contain a complex mixture of alkaloids including this compound, have been reported to produce antidepressant activity in studies involving rats and mice. More specifically, an alkaloid fraction containing this compound, rhaziminine, and akuammidine (B1680586) demonstrated antidepressant-like effects in male rats. frontiersin.org

Animal models are fundamental tools for screening potential antidepressant compounds. nih.govnih.gov These models, such as the forced swim test (FST), are designed to induce a state of behavioral despair in rodents, which can be reversed by treatment with known antidepressant drugs. nih.gov The observation that this compound-containing fractions can produce such effects suggests a potential interaction with the central nervous system. frontiersin.org

The mechanism behind the observed antidepressant-like effects may be linked to the modulation of monoamine oxidase (MAO) enzymes. MAO enzymes, including isoforms MAO-A and MAO-B, are responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain. wikipedia.orgmayoclinic.org Inhibition of these enzymes, particularly MAO-A, increases the availability of these neurotransmitters, which is a well-established mechanism of action for many antidepressant drugs. mayoclinic.orgclevelandclinic.org

Research has shown that an alkaloid fraction from Rhazya stricta, which includes this compound, was found to inhibit the MAO-B enzyme in male rats, an effect associated with its antidepressant-like activity. frontiersin.org While the user prompt specified MAO-A, the available preclinical data points specifically to MAO-B inhibition by the alkaloid mixture containing this compound. frontiersin.org Both MAO-A and MAO-B are significant targets for neurological disorders, with MAO-A inhibitors primarily used for depression and MAO-B inhibitors often used in the management of Parkinson's disease. mdpi.com

Computational, or in silico, studies have been employed to predict the interaction of this compound with key enzymes in the nervous system. researchgate.net These methods, such as molecular docking, simulate the binding of a ligand (like this compound) to the active site of a target protein to predict binding affinity and interaction patterns. nih.govredalyc.org

One such study utilized ligand-based and structure-based virtual screening to evaluate 469 alkaloids from the Apocynaceae family for their potential to inhibit human acetylcholinesterase (AChE). researchgate.net AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a key strategy in managing Alzheimer's disease. mdpi.comnih.gov The results of this computational screening selected this compound and several of its derivatives as having a promising inhibitory profile against AChE. researchgate.net This suggests that this compound's molecular structure is well-suited to interact with the active site of this enzyme. researchgate.netresearchgate.net

Table 1: Computationally Screened Alkaloids with Predicted Acetylcholinesterase (AChE) Inhibitory Activity researchgate.net
Compound NamePredicted ActivityScreening Method
This compoundPotential AChE InhibitorLigand-Based & Structure-Based Virtual Screening
Di(demethoxycarbonyl)this compoundPotential AChE InhibitorLigand-Based & Structure-Based Virtual Screening
16-Demethoxycarbonylthis compound (B14161888)Potential AChE InhibitorLigand-Based & Structure-Based Virtual Screening
16-Hydroxythis compoundPotential AChE InhibitorLigand-Based & Structure-Based Virtual Screening

Antioxidant and Anti-inflammatory Properties in Research Models

The indole alkaloid this compound is found in Rhazya stricta, a plant for which antioxidant and anti-inflammatory properties have been experimentally validated in various research models. researchgate.netresearchgate.net Natural compounds, particularly plant-derived polyphenols and alkaloids, are known to possess the ability to scavenge free radicals and modulate inflammatory pathways. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. mdpi.compreprints.org For this compound and its analogues, SAR insights can be derived from comparative studies of their effects.

The computational screening for acetylcholinesterase (AChE) inhibitors provides an excellent example. researchgate.net This study identified not only this compound but also its derivatives—Di(demethoxycarbonyl)this compound, 16-demethoxycarbonylthis compound, and 16-hydroxythis compound—as potential inhibitors. researchgate.net This finding implies that modifications to the this compound scaffold, such as the removal of methoxycarbonyl groups or the addition of a hydroxyl group, significantly influence its interaction with the AChE enzyme. Such variations alter the molecule's polarity, size, and hydrogen-bonding capabilities, which are critical for binding to a protein's active site. plos.org The fact that these structurally related compounds were all flagged as potential inhibitors highlights the importance of the core secamine skeleton for this specific biological activity. researchgate.net

Table 2: this compound and Related Derivatives in SAR Context researchgate.net
CompoundStructural Variation from this compoundImplication for Activity
Di(demethoxycarbonyl)this compoundRemoval of two methoxycarbonyl groupsAlters size and polarity, yet retains predicted AChE inhibitory profile.
16-Demethoxycarbonylthis compoundRemoval of one methoxycarbonyl group at position 16Suggests this functional group is not essential for the predicted AChE interaction.
16-Hydroxythis compoundAddition of a hydroxyl group at position 16Introduces a hydrogen-bonding group, which may alter binding affinity.

Advanced Analytical Methodologies for Tetrahydrosecamine Research

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

Chromatography is a cornerstone of natural product research, enabling the separation of individual alkaloids from intricate mixtures. The selection of a specific technique is contingent on the physicochemical properties of the alkaloids and the analytical objective, whether it be qualitative profiling, preparative isolation, or precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and determination of indole (B1671886) alkaloids. A reversed-phase HPLC (RP-HPLC) method has been developed for separating alkaloids from plant cell cultures, employing phosphate (B84403) buffer and an ion pair reagent to enhance the separation of these basic compounds.

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns (e.g., 1.7 µm), offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. When coupled with mass spectrometry (MS), UPLC-MS becomes a powerful tool for the comprehensive profiling of alkaloids in crude plant extracts. This technique allows for the identification of numerous TIAs, including secodine-type alkaloids like tetrahydrosecodinol, tetrahydrosecodine, and dihydrosecodine, from sources such as Rhazya stricta hairy root cultures.

In UPLC-MS analysis, electrospray ionization (ESI) is a common technique, with most alkaloids being readily detectable in the positive ion mode (ESI+). The coupling of UPLC with a photodiode array (PDA) detector provides UV spectral data, which, combined with the mass-to-charge ratio (m/z) and fragmentation patterns from the MS, allows for the tentative identification of compounds even when authentic standards are unavailable. For instance, the analysis of R. stricta hairy roots by UPLC-MS led to the identification of 20 different TIAs, demonstrating the method's efficacy in monitoring biosynthetically related alkaloids.

Table 1: UPLC-MS Identification of Secodine-Type Alkaloids in Rhazya stricta Hairy Roots This table summarizes the identification of tetrahydrosecamine-related compounds using UPLC-MS analysis as reported in scientific literature.

CompoundRetention Time (min)[M+H]⁺ (m/z)UV λmax (nm)Reference
Tetrahydrosecodinol7.71343227, 281, 290
Tetrahydrosecodine8.83327228, 281, 290
Dihydrosecodine9.03341227, 305

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique for the analysis of volatile and thermally stable compounds. It is particularly well-suited for the analysis of less polar alkaloids. A comprehensive GC-MS method has been developed for the qualitative and quantitative analysis of up to 20 different TIAs in Rhazya hairy roots.

For certain alkaloids that are less volatile or contain polar functional groups, a derivatization step, such as trimethylsilyl (B98337) (TMS) derivatization, can be employed. This process improves the chromatographic profile and allows for the separation of isomers, such as those of yohimbine (B192690) and vallesiachotamine. Quantification in GC-MS is often performed using extracted ion monitoring (EIM) from the total ion current (TIC) analysis, which provides acceptable precision and accuracy. The combination of GC-MS with UPLC-MS provides a more complete picture of the alkaloid profile of a plant, as some compounds are exclusively detected by one method over the other.

Table 2: Summary of GC-MS Method Validation for TIA Quantification in Rhazya Hairy Roots This table presents the validation parameters for a GC-MS method developed for the analysis of terpenoid indole alkaloids.

ParameterValue/RangeReference
Linear Range1 to 100 µg/mL
Precision (RSD)≤ 8%
Accuracy94-107%
Number of TIAs Identified20

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the separation of mixture components. In the context of this compound research, TLC is an invaluable tool for monitoring the progress of fractionation during the isolation of alkaloids from crude extracts. Researchers can quickly assess the composition of different fractions collected from column chromatography, identifying those that contain the compounds of interest.

The process involves spotting the extract onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber with a suitable mobile phase. The separation is based on the differential affinities of the compounds for the stationary and mobile phases. For alkaloid detection, a common visualization method is spraying the developed and dried plate with Dragendorff's reagent, which produces orange-colored spots in the presence of nitrogen-containing compounds like alkaloids. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to characterize the separated compounds.

High-Performance Thin Layer Chromatography (HPTLC) is an advanced and automated version of TLC that offers improved resolution, higher sensitivity, and better reproducibility, making it suitable for quantitative analysis. HPTLC methods have been developed for the simultaneous quantification of multiple indole alkaloids in plant materials.

The methodology involves applying precise volumes of samples and standards onto high-quality HPTLC plates (e.g., silica gel 60F254) using an automated applicator. After development with an optimized mobile phase, quantification is performed using a densitometer, which measures the absorbance or fluorescence of the spots at a specific wavelength. These methods are validated for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and accurate results. HPTLC serves as a powerful tool for the quality control of herbal materials and for the precise quantification of specific markers like this compound.

Extraction and Purification Methods for Research Applications

The initial step in the analysis of this compound from natural sources is its extraction from the plant matrix. The choice of extraction method and solvent system is critical as it directly influences the yield and purity of the target alkaloids.

Solvent extraction is the most common method for isolating alkaloids and other phytochemicals from plant materials. The principle relies on the selective solubility of the target compounds in a chosen solvent or solvent system. The process generally involves penetrating the solid plant matrix with the solvent, dissolving the solutes, and diffusing the solute-rich solvent out of the matrix.

A variety of solvents with different polarities are used, and the choice depends on the polarity of the target alkaloids. Common solvents include methanol, ethanol (B145695), chloroform (B151607), diethyl ether, and ethyl acetate. For instance, a study on Rhazya stricta showed that a chloroform–methanol (1:1) mixture resulted in the highest extraction yield (47.55%) compared to other solvents. Methanol is also frequently used for the initial extraction of alkaloids.

Extraction can be performed using several techniques:

Maceration: This simple method involves soaking the powdered plant material in a solvent at room temperature for an extended period (e.g., 3 to 7 days) with occasional agitation.

Reflux Extraction: This technique is more efficient than maceration, requiring less time and solvent, but is not suitable for thermolabile compounds.

Solvent-Solvent Partitioning: After an initial crude extraction, a liquid-liquid extraction is often employed to purify the alkaloid fraction. This typically involves acid-base manipulation. The crude extract is dissolved in an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) to protonate the basic alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent like chloroform to remove neutral and acidic impurities. Subsequently, the aqueous layer is made basic with a base (e.g., NH₄OH), which deprotonates the alkaloids, causing them to precipitate or become soluble in an organic solvent. They can then be extracted back into an organic solvent like chloroform or ethyl acetate.

**Table 3: Comparison of Extraction Solvents for Phytochemicals from Rhazya stricta*** *This table illustrates the effect of different solvents on the total extraction yield from the plant R. stricta.

Solvent/Solvent SystemExtraction Yield (%)Reference
Chloroform–Methanol (1:1)47.55
Methanol14.05
Ethanol15.25
Diethyl Ether7.75
Ethyl Acetate6.05

Advanced Extraction Techniques (e.g., Soxhlet, Supercritical Fluid Extraction, Ultrasound-Assisted Extraction)

The initial step in studying this compound from its natural source, primarily the plant Rhazya stricta, is the efficient extraction of the alkaloid from the plant material. The choice of extraction technique significantly impacts the yield, purity, and integrity of the isolated compounds. While traditional methods like maceration are used, advanced techniques offer significant advantages in terms of efficiency, selectivity, and environmental impact.

Soxhlet Extraction

Soxhlet extraction is a classic and exhaustive solid-liquid extraction method that has been widely used for obtaining bioactive compounds from plant materials. The technique utilizes a specialized apparatus where the sample, typically held in a porous thimble, is subjected to continuous washing with a refluxing solvent.

The core principle involves a cycle of solvent evaporation and condensation. The solvent is heated in a flask, and its vapor travels to a condenser, where it cools and drips onto the sample. The solvent fills the thimble, dissolving the target compounds. Once the solvent reaches a specific level, a siphon mechanism automatically drains the extract-laden solvent back into the flask. This process repeats, ensuring that the sample is continually extracted with fresh, pure solvent, which drives the equilibrium towards extraction. This continuous nature makes it highly efficient for compounds with limited solubility. However, the prolonged exposure to heat can be a significant drawback, potentially leading to the degradation of thermolabile compounds like some alkaloids. The process is also relatively time-consuming and requires significant volumes of organic solvents.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) has emerged as a green and highly tunable extraction technology. It employs a supercritical fluid—a substance at a temperature and pressure above its critical point—as the extraction solvent. Carbon dioxide (CO₂) is the most commonly used fluid due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and low cost.

In its supercritical state, CO₂ exhibits properties of both a liquid and a gas; it has liquid-like density and solvating power, combined with gas-like viscosity and diffusivity, allowing for efficient penetration into the plant matrix. A key advantage of SFE is the ability to precisely control the solvent strength by manipulating temperature and pressure. Increasing the pressure at a constant temperature generally increases the fluid's density and, consequently, its solvating power. Since supercritical CO₂ is non-polar, its solvating power for more polar compounds like alkaloids can be limited. To overcome this, a small amount of a polar co-solvent, such as ethanol or methanol, is often added to the CO₂ to modify the polarity of the fluid and enhance the extraction of target alkaloids. SFE offers rapid extraction times and produces solvent-free extracts, as the CO₂ can be easily removed by depressurization, but the high initial equipment cost is a notable limitation.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE), also known as sonication, utilizes high-frequency sound waves (typically >20 kHz) to facilitate the extraction of compounds from solid matrices. The primary mechanism behind UAE is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in the solvent.

The collapse of these bubbles near the surface of the plant material generates powerful physical effects, including shock waves, microjets, and turbulence. These forces disrupt the plant cell walls and membranes, creating pores and enhancing solvent penetration into the cells. This significantly increases the mass transfer of intracellular compounds, like this compound, into the bulk solvent. UAE offers several advantages, including a dramatic reduction in extraction time, lower energy consumption, and decreased solvent volume compared to conventional methods. It is also effective at lower temperatures, which helps to preserve heat-sensitive compounds from degradation. The efficiency of UAE is influenced by several parameters, including ultrasonic frequency and power, temperature, solvent type, and the solid-to-liquid ratio.

TechniquePrincipleKey ParametersAdvantagesDisadvantages
Soxhlet Extraction Continuous solid-liquid extraction with refluxing solvent via a siphon mechanism. Solvent choice, extraction time (6-48 hours), cycle rate. Exhaustive extraction, high efficiency for poorly soluble compounds. Time-consuming, large solvent volume, potential thermal degradation of analytes.
Supercritical Fluid Extraction (SFE) Extraction using a fluid above its critical temperature and pressure (e.g., CO₂). Pressure, temperature, co-solvent type and percentage, flow rate. Tunable selectivity, rapid, environmentally friendly, solvent-free extract. High capital cost, limited efficacy for highly polar compounds without co-solvents.
Ultrasound-Assisted Extraction (UAE) Use of acoustic cavitation to disrupt cell walls and enhance mass transfer. Frequency, power, temperature, time, solvent type. Fast, reduced solvent/energy use, suitable for thermolabile compounds. Potential for free radical formation at high intensity, non-uniform energy distribution in bath systems.

Solid Phase Extraction (SPE) for Sample Clean-up in Biological Matrices

Following extraction, particularly from biological matrices like plasma or urine, samples often contain a multitude of interfering compounds that can complicate the final analysis. Solid Phase Extraction (SPE) is a widely adopted sample preparation technique used for the purification and concentration of analytes from complex mixtures. It is more efficient than traditional liquid-liquid extraction, offering benefits such as reduced solvent consumption, higher analyte recovery, and the potential for automation.

The SPE process is a form of digital chromatography that involves four main steps:

Conditioning/Solvation: The stationary phase (sorbent) within the SPE cartridge is first rinsed with an organic solvent to activate it, followed by an equilibration step with a solvent similar in composition to the sample matrix. This prepares the sorbent for optimal interaction with the analyte.

Loading: The sample is passed through the conditioned cartridge. The target analyte and some impurities are adsorbed onto the sorbent based on their affinity.

Washing: A specific solvent is passed through the cartridge to wash away weakly bound impurities while the analyte of interest remains retained on the sorbent.

Elution: A different solvent, known as the eluent, is used to disrupt the interactions between the analyte and the sorbent, releasing the purified and concentrated analyte for collection.

The choice of sorbent is critical and depends on the chemical properties of the analyte (this compound) and the matrix. For alkaloids, which are basic compounds, various sorbents can be employed, including reversed-phase (e.g., C8, C18), normal-phase (e.g., silica), and ion-exchange sorbents. Mixed-mode sorbents that combine reversed-phase and ion-exchange properties are particularly effective for cleaning up complex biological samples, providing enhanced selectivity for isolating basic compounds like alkaloids from endogenous interferences.

Chemometric Methods for Plant Sample Discrimination and Metabolite Analysis

The chemical profile of a plant, such as Rhazya stricta, can be incredibly complex, containing hundreds or thousands of metabolites. Furthermore, this profile can vary significantly based on factors like geographical origin, harvest time, and environmental conditions. Chemometrics provides a powerful set of mathematical and statistical tools to extract meaningful information from large and complex chemical datasets, such as those generated by chromatographic and spectroscopic analysis of plant extracts.

Two of the most common unsupervised and supervised chemometric techniques are Principal Component Analysis (PCA) and Partial Least Squares (PLS) analysis, respectively.

Principal Component Analysis (PCA) is an unsupervised pattern recognition method used for data exploration and dimensionality reduction. When analyzing the metabolite profiles of multiple plant samples, PCA can transform the large number of correlated variables (e.g., peak areas from a chromatogram) into a smaller number of uncorrelated variables called principal components (PCs). A PCA scores plot can visually reveal the inherent structure within the data, showing how samples group together, identifying outliers, and highlighting trends or variations among different sample sets (e.g., plants from different locations).

Partial Least Squares (PLS) analysis is a supervised method used to find the relationship between two matrices of data. In phytochemical research, it is often used as Partial Least Squares Discriminant Analysis (PLS-DA) for classification or PLS regression for calibration. For instance, PLS-DA can be used to build a model that distinguishes between plant samples based on a predefined classification (e.g., high vs. low alkaloid content). PLS regression can be employed to create a predictive model that correlates the chemical data (e.g., a full spectrum or chromatogram) with a specific biological activity or the concentration of a target compound, helping to identify which metabolites are most responsible for the observed effect.

Theoretical and Computational Chemistry in Tetrahydrosecamine Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, typically a small molecule (ligand) to a macromolecule (protein) nih.govmdpi.comyoutube.comnih.gov. This process involves predicting the ligand's conformation and its position and orientation within the protein's binding site, followed by assessing the binding affinity nih.gov. By modeling these interactions at an atomic level, researchers can understand how a compound might bind to a specific biological target, which is crucial for identifying potential therapeutic agents nih.govmdpi.comnih.gov. This method helps in characterizing the behavior of small molecules within a binding site and elucidating biochemical processes nih.gov. Modern docking methods also account for protein flexibility, enhancing the accuracy of binding predictions by simulating natural conformational changes mdpi.com.

Computational Drug Classification and Mechanism of Action Prediction

Computational methods are employed to classify compounds and predict their mechanisms of action (MOA) revvity.comnih.govclinmedkaz.org. Understanding a drug candidate's MOA is fundamental for developing effective and safe drugs, as it helps rationalize its effects on biological systems and reduce potential side effects revvity.com. Machine learning (ML) algorithms, for instance, can efficiently predict MOAs by analyzing large datasets, providing insights that guide experimental validation revvity.com. These predictions can streamline the drug development process by identifying promising candidates earlier revvity.com. Predicting whether a drug-target pair exhibits activatory or inhibitory effects is a common approach in MOA prediction nih.gov. Computational tools can also predict biological activity spectra, indicating potential pharmacological effects and mechanisms clinmedkaz.org.

In silico Prediction of Pharmacokinetic Properties for Research Compound Screening

In silico prediction of pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is a critical step in early drug discovery uq.edu.aunih.govnih.gov. As high-throughput screening identifies numerous lead compounds, many may fail due to unsatisfactory pharmacokinetic profiles uq.edu.au. In silico methods help mitigate these risks by quantifying the prospects of oral absorption, distribution, metabolism, and excretion based on physico-chemical properties uq.edu.aunih.gov. Tools like pkCSM utilize graph-based signatures to predict these properties, performing comparably to or better than other available methods uq.edu.au. Early evaluation of these properties allows researchers to focus time and resources on the most promising lead compounds by eliminating those with a low chance of success nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical models that correlate the physicochemical properties or structural features of compounds with their biological activities wikipedia.orgjocpr.commedcraveonline.com. QSAR models use descriptors derived from molecular structures (e.g., size, shape, lipophilicity) to quantify these relationships wikipedia.orgjocpr.com. By summarizing the relationship between chemical structures and biological activity in a dataset, QSAR models can predict the activities of new chemicals wikipedia.org. This approach is invaluable in drug discovery for identifying and optimizing lead compounds, as it aids in understanding how structural modifications influence efficacy and interactions with biological targets jocpr.com. QSAR models can reduce the number of experimental assays required, saving time and resources, and facilitate the rational design of compounds with improved activity and reduced toxicity jocpr.com.

List of Compounds Mentioned:

Tetrahydrosecamine

Di (demethoxycarbonyl) this compound

Metabolism of Tetrahydrosecamine in Pre Clinical Models

Identification of Tetrahydrosecamine Metabolites in In Vitro and Animal Studies

The precise identification and characterization of metabolites are crucial steps in drug discovery and development, providing insights into a compound's pharmacokinetic profile and potential active or toxic byproducts. In pre-clinical studies, metabolite identification typically involves analyzing biological samples (e.g., plasma, urine, feces, tissue homogenates) from in vitro systems (such as liver microsomes or hepatocytes) and in vivo animal models. Advanced analytical techniques, primarily Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) or Tandem Mass Spectrometry (LC-MS/MS), are employed for this purpose mdpi.comfrontagelab.com.cnsygnaturediscovery.comprodigest.eu.

Research suggests that this compound is involved in the broader metabolic processes of alkaloids . Furthermore, studies on related natural products have reported the isolation of modified derivatives of this compound, such as 16-demethoxycarbonylthis compound (B14161888) and 16-hydroxythis compound, from plant sources researchgate.net. The presence of these derivatives implies that biotransformation processes, potentially including demethoxycarbonylation and hydroxylation, can occur, leading to structural modifications of the parent compound. However, specific identified metabolites of this compound resulting from in vitro or in vivo pre-clinical studies, along with their structures and quantities, are not detailed in the provided search results. Therefore, a data table of identified this compound metabolites cannot be generated from the available information.

Enzymatic Pathways and Biotransformation Studies

The biotransformation of xenobiotics like this compound typically proceeds through two main phases: Phase I (functionalization) and Phase II (conjugation) nih.govlibretexts.org.

Phase I Metabolism: This phase introduces or exposes polar functional groups (e.g., hydroxyl, amino, carboxyl) through reactions such as oxidation, reduction, and hydrolysis. The Cytochrome P450 (CYP) enzyme superfamily is predominantly responsible for Phase I oxidative metabolism, with enzymes like CYP3A4 and CYP2D6 being particularly significant in drug metabolism libretexts.orggeekymedics.com. While specific CYP enzymes responsible for this compound metabolism have not been identified, studies on related tetrahydroisoquinoline compounds have indicated that metabolic pathways can include demethylation, dehydrogenation, and epoxidation mdpi.com. Additionally, modifications such as demethoxycarbonylation have been observed in this compound derivatives researchgate.net, and methylation metabolism has been suggested for certain derivatives semanticscholar.org.

Phase II Metabolism: In this phase, the functionalized metabolites from Phase I, or the parent compound if it already possesses suitable functional groups, are conjugated with endogenous hydrophilic molecules. Common Phase II reactions include glucuronidation, sulfation, acetylation, and glutathione (B108866) conjugation, which significantly increase the polarity and water solubility of the compounds, facilitating their excretion from the body nih.govlibretexts.org. Although specific Phase II pathways for this compound have not been elucidated in the provided literature, glucuronidation and sulfation are common conjugation pathways for many xenobiotics and are plausible routes for this compound or its Phase I metabolites.

Biotechnological Approaches for Tetrahydrosecamine Production and Pathway Engineering

In Vitro Cell and Organ Cultures of Alkaloid-Producing Plants (e.g., Rhazya stricta, Catharanthus roseus)

The establishment of in vitro cultures is a cornerstone for the biotechnological production of plant-derived secondary metabolites. These systems offer a controlled environment for biomass and compound production, independent of geographical and seasonal variations. Different types of cultures, including callus, cell suspension, and hairy root cultures, have been developed for TIA production from plants like Rhazya stricta and Catharanthus roseus.

Rhazya stricta , a known source of over a hundred alkaloids including tetrahydrosecamine diol, has been the subject of in vitro culture studies. Protocols for the micropropagation of R. stricta using nodal segments have been successfully developed to generate a large number of plants. More advanced systems, such as hairy root cultures, have been established by infecting plant tissues with Agrobacterium rhizogenes. These transgenic hairy roots are genetically stable and often exhibit enhanced growth and secondary metabolite production compared to non-transformed roots. In one study, hairy root cultures of R. stricta were shown to accumulate significantly higher amounts of five different TIAs compared to the roots of the parent plant.

Catharanthus roseus is extensively studied as a model system for TIA biosynthesis. Various in vitro systems, including callus and cell suspension cultures, have been established from different explants like young stems and hypocotyls. These cultures are utilized to produce a wide array of TIAs, including the monomeric precursors catharanthine (B190766) and vindoline, which are the building blocks for the anticancer dimeric alkaloids vinblastine (B1199706) and vincristine. While these cultures can produce significant biomass, the yield of specific high-value alkaloids often remains low, necessitating further optimization through metabolic engineering and culture condition adjustments.

Table 1: Examples of In Vitro Culture Systems for TIA Production

Plant SpeciesCulture TypeKey Findings/Alkaloids ProducedReference
Rhazya strictaHairy Root CultureEnhanced accumulation of five TIAs, including serpentine, compared to non-transformed roots.
Catharanthus roseusCell Suspension CultureProduction of total alkaloids and bis-indole alkaloids like vinblastine. Used for studying elicitation and precursor feeding.
Catharanthus roseusCallus CultureEstablished from hypocotyls and regenerated shoots, maintaining consistent alkaloid profiles.

Genetic Engineering for Enhanced Alkaloid Production (e.g., Agrobacterium-mediated Transformation, Gene Overexpression)

Genetic engineering offers powerful tools to manipulate TIA biosynthetic pathways to enhance the production of desired compounds like this compound. Key strategies include the overexpression of rate-limiting enzymes and regulatory transcription factors.

Agrobacterium-mediated Transformation : This technique is widely used for introducing new genes into plant cells. The soil bacterium Agrobacterium tumefaciens (or A. rhizogenes for hairy roots) has a natural ability to transfer a segment of its DNA (T-DNA) into the plant genome. This system has been successfully applied to R. stricta to generate transgenic hairy root cultures with modulated TIA production. Similarly, C. roseus has been transformed to overexpress key pathway genes, leading to increased alkaloid yields.

Gene Overexpression : By increasing the expression of specific genes, metabolic flux can be directed towards the synthesis of a target alkaloid. In C. roseus, overexpressing genes encoding transcription factors that regulate the TIA pathway, such as ORCA3 and CrMYC1, has proven effective.

Overexpression of ORCA3 (Octadecanoid-derivative Responsive Catharanthus AP2-domain) alone or in combination with the biosynthetic gene G10H (geraniol 10-hydroxylase) significantly increased the accumulation of monomeric alkaloids like strictosidine (B192452), vindoline, catharanthine, and ajmalicine.

Transient overexpression of CrMYC1 in C. roseus leaves led to a 3-fold increase in catharanthine and a 2.5-fold increase in vinblastine content.

Enhancing the terpene moiety, which is often a limiting precursor, by overexpressing genes like Geranyl(geranyl) Diphosphate (B83284) Synthase (G(G)PPS ) also elevated the levels of monomeric MIAs and the dimeric alkaloid vinblastine in transgenic C. roseus plants.

These studies demonstrate that targeted genetic modification can successfully reroute metabolic pathways to enhance the production of specific TIAs. This approach holds significant potential for increasing the yield of this compound by overexpressing key enzymes in its specific branch of the TIA pathway in a suitable host system like R. stricta or C. roseus.

Table 2: Impact of Gene Overexpression on TIA Production in Catharanthus roseus

Overexpressed Gene(s)Effect on Alkaloid AccumulationReference
ORCA3Increased levels of strictosidine, vindoline, catharanthine, and ajmalicine.
ORCA3 + G10HSignificantly increased accumulation of strictosidine, vindoline, catharanthine, and ajmalicine.
CrMYC1~3-fold increase in catharanthine and ~2.5-fold increase in vinblastine.
G(G)PPSElevated levels of monomeric MIAs and vinblastine.

Elicitation Strategies for Increased this compound Accumulation in Cultures

Elicitation is a widely used strategy to stimulate the production of secondary metabolites in plant cell cultures. Elicitors are chemical or biological agents that trigger defense and stress responses in plant cells, which often leads to an upregulation of biosynthetic pathways, including those for alkaloids.

In the context of TIA production in C. roseus, fungal elicitors have been shown to be particularly effective. Cell extracts from endophytic fungi, such as Fusarium solani and Chaetomium funicola, when added to C. roseus cell suspension cultures, were found to significantly promote the accumulation of total alkaloids. This elicitation also stimulated the production of the bis-indole alkaloid vinblastine.

This strategy works by activating signaling cascades within the plant cells that lead to the increased transcription of genes involved in secondary metabolism. While specific studies on the elicitation of this compound are limited, the principles demonstrated in closely related systems are directly applicable. By screening a variety of elicitors (e.g., fungal extracts, yeast extract, methyl jasmonate, salicylic (B10762653) acid) and optimizing their concentration and exposure time, it is highly probable that the production of this compound in R. stricta cell or hairy root cultures could be substantially enhanced.

Future Directions and Research Perspectives in Tetrahydrosecamine Studies

Elucidating Undiscovered Biological Mechanisms of Action

A critical avenue for future research involves a comprehensive investigation into the molecular targets and signaling pathways influenced by Tetrahydrosecamine. While preliminary studies suggest potential interactions with neurological and cardiovascular systems ontosight.ai, the specific mechanisms remain largely uncharacterized. Future research should focus on identifying the precise receptors, enzymes, or cellular pathways that this compound modulates. Techniques such as high-throughput screening, affinity chromatography, and proteomics can be employed to pinpoint direct molecular targets. Furthermore, understanding how this compound influences cellular processes like cell survival, proliferation, and signaling cascades will be crucial. For instance, research into related alkaloids has shown modulation of pathways like PI3K/Akt/mTOR, NF-κB, and MAPK, which are critical in various physiological and pathological processes nih.govmdpi.comresearchgate.netphcogrev.com. Elucidating such pathways for this compound could reveal its therapeutic potential in conditions ranging from neurodegenerative diseases to cancer.

Exploration of Novel Therapeutic Applications in Pre-clinical Models

The existing research suggests that this compound, along with other bisbenzylisoquinoline alkaloids, may possess anticancer and neuroprotective properties nih.govnih.govnih.govjmaps.innih.gov. Future research should systematically explore these and other potential therapeutic applications through rigorous pre-clinical studies. This includes evaluating this compound's efficacy in various disease models, such as those for neurodegenerative disorders (e.g., Alzheimer's, Parkinson's), cardiovascular diseases, and different types of cancer. Studies focusing on its potential antidepressant-like effects, as suggested by research on related compounds from Rhazya stricta, also warrant further investigation nih.govresearchgate.net. Pre-clinical models will be essential to assess not only efficacy but also to gain initial insights into the compound's pharmacokinetic and pharmacodynamic profiles, guiding future drug development efforts.

Advanced Synthetic Strategies for Complex this compound Derivatives

The synthesis of this compound and its derivatives presents opportunities for developing novel compounds with enhanced or altered biological activities. Future research should focus on developing advanced, efficient, and stereoselective synthetic strategies. This could involve exploring novel catalytic methods, flow chemistry approaches, or chemoenzymatic techniques to access this compound and a diverse library of its derivatives. Such strategies are vital for structure-activity relationship (SAR) studies, allowing for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. The development of robust synthetic routes will also be critical for ensuring a reliable supply of this compound and its analogs for further research and potential therapeutic development. Research into synthetic strategies for related bisbenzylisoquinoline alkaloids provides a foundation for developing such approaches for this compound uni-muenchen.deresearchgate.netresearchgate.netresearchgate.neteurekaselect.comcardiff.ac.ukmdpi.com.

Integrated Omics Approaches for Comprehensive Pathway Understanding

To gain a holistic understanding of this compound's biological impact, integrated omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, are essential. These technologies can provide a systems-level view of how this compound interacts with biological systems, identifying key genes, proteins, and metabolites involved in its mechanism of action. For example, transcriptomic studies could reveal changes in gene expression patterns upon this compound treatment, offering insights into affected signaling pathways. Metabolomic analyses could identify downstream metabolic alterations. Integrating data from these various omics platforms can help unravel complex biological networks and identify novel therapeutic targets or biomarkers associated with this compound's activity. This approach is increasingly being utilized in natural product research to decipher biosynthetic pathways and understand bioactivity researchgate.netmdpi.comfrontiersin.orgresearchgate.netnih.gov.

Development of Highly Selective and Potent Analogs for Targeted Research

Building upon the understanding of this compound's mechanisms of action and SAR, future research should focus on designing and synthesizing highly selective and potent analogs. The goal would be to create derivatives with improved efficacy, reduced off-target effects, and optimized pharmacokinetic properties for specific therapeutic applications. This involves detailed SAR studies, where systematic modifications to the this compound scaffold are correlated with changes in biological activity. Computational chemistry and molecular modeling can play a significant role in predicting the binding affinities and activities of designed analogs. The development of selective analogs is crucial for targeted research, allowing for clearer interpretation of biological effects and reducing the potential for unintended side effects, as seen with other tetrahydroisoquinoline derivatives targeting specific receptors nih.govcapes.gov.brrsc.orgtandfonline.com.

Q & A

Q. What methodological approaches are recommended for isolating Tetrahydrosecamine from plant sources while preserving its structural integrity?

To minimize structural rearrangements (e.g., presecamine derivatives converting to this compound), avoid extraction solvents with pH <4.2, as strongly acidic conditions promote unintended transformations. Instead, use mild acidic buffers (pH 4.2–6.0) and monitor extraction kinetics to optimize yield and stability. Post-extraction, employ techniques like flash chromatography under inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound in complex alkaloid mixtures?

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) is essential for determining molecular weight and fragmentation patterns (e.g., base peak at m/z 126). Pair this with UV spectroscopy to identify conjugated systems and HPLC-DAD (Diode Array Detection) to resolve this compound from structurally similar alkaloids. Cross-validate results with literature-reported spectral data .

Q. How can researchers ensure reproducibility in this compound isolation protocols?

Document extraction parameters rigorously: solvent pH, temperature, and duration. Include negative controls (e.g., extractions without plant material) to identify procedural artifacts. Share raw spectral data and chromatograms in supplementary materials to enable cross-lab verification .

Advanced Research Questions

Q. How should experimental designs address pH-dependent rearrangement mechanisms of presecamine derivatives into this compound?

Design kinetic studies under controlled pH gradients (pH 2.0–7.0) to map rearrangement pathways. Use deuterated solvents in NMR to track proton shifts during acid-catalyzed transformations. Compare rearrangement rates in vitro (isolated presecamine) versus in planta (intact cellular matrices) to distinguish enzymatic vs. non-enzymatic pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Conduct meta-analyses to identify confounding variables, such as differences in extraction methods (e.g., sulfuric acid vs. mild buffers) or purity levels (>95% by HPLC). Use standardized bioassays (e.g., enzyme inhibition protocols with positive controls) and report IC50 values with confidence intervals to enable direct comparisons .

Q. How can computational models predict this compound’s interaction with biological targets?

Apply molecular docking simulations using crystal structures of target enzymes (e.g., acetylcholinesterase). Validate predictions with in vitro binding assays and site-directed mutagenesis to identify critical residues. Cross-reference with QSAR (Quantitative Structure-Activity Relationship) models to prioritize derivatives for synthesis .

Q. What experimental controls are necessary to validate this compound’s stability in pharmacological assays?

Include stability tests under assay conditions (e.g., 37°C, physiological pH) using LC-MS to monitor degradation products. Use isotopically labeled this compound (e.g., <sup>13</sup>C-labeled) as an internal standard to quantify recovery rates and matrix effects .

Data Contradiction & Validation

Q. How can researchers address discrepancies in reported yields of this compound from Rhazya stricta?

Replicate extractions using identical plant specimens and solvents from prior studies. Perform comparative metabolomic profiling (UPLC-QTOF-MS) to assess batch-to-batch variability in alkaloid content. Publish raw yield data alongside extraction parameters to identify outlier sources .

Q. What criteria distinguish authentic this compound from degradation artifacts in long-term storage?

Establish stability protocols: store samples in amber vials at -80°C under argon. Periodically re-analyze purity via HPLC and track degradation markers (e.g., oxidized byproducts). Share stability data in open-access repositories to build consensus on storage best practices .

Methodological Resources

  • Structural Validation : Always include HR-EI-MS, <sup>1</sup>H/<sup>13</sup>C NMR, and UV data for new isolates .
  • Data Transparency : Deposit raw chromatograms, spectral files, and assay datasets in repositories like Zenodo or Figshare, citing them in publications .
  • Ethical Reporting : Disclose conflicts of interest, especially if collaborating with entities providing plant materials or analytical services .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.